2-Amino-5-(2-chlorophenyl)pyrimidine-4-thiol
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Overview
Description
2-Amino-5-(2-chlorophenyl)pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C10H8ClN3S It is a member of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-chlorophenyl)pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-chlorophenyl)pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chlorine atom can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-Amino-5-(2-chlorophenyl)pyrimidine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Amino-5-(2-chlorophenyl)pyrimidine-4-thiol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiol group, in particular, can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
2-Amino-5-(2-chlorophenyl)pyrimidine-4-thiol can be compared with other similar compounds, such as:
2-Amino-5-(2-bromophenyl)pyrimidine-4-thiol: Similar structure but with a bromine atom instead of chlorine.
2-Amino-5-(2-fluorophenyl)pyrimidine-4-thiol: Similar structure but with a fluorine atom instead of chlorine.
2-Amino-5-(2-methylphenyl)pyrimidine-4-thiol: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different substituents on the phenyl ring.
Properties
CAS No. |
15937-38-9 |
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Molecular Formula |
C10H8ClN3S |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
2-amino-5-(2-chlorophenyl)-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C10H8ClN3S/c11-8-4-2-1-3-6(8)7-5-13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) |
InChI Key |
WLNUGNCRBWJZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(NC2=S)N)Cl |
Origin of Product |
United States |
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